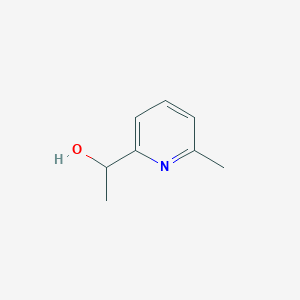

1-(6-Methylpyridin-2-yl)ethanol

Description

Overview of Pyridine-Ethanol Scaffolds in Organic and Inorganic Chemistry

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that play a crucial role in organic chemistry and are extensively used in drug design and synthesis. nih.gov The pyridine scaffold is a key component in numerous clinically approved drugs. researchgate.net When a pyridine ring is functionalized with an ethanol (B145695) group, the resulting pyridine-ethanol scaffold exhibits a unique combination of properties that are highly sought after in various chemical disciplines.

In organic chemistry, pyridine-ethanol derivatives serve as versatile intermediates for the synthesis of more complex molecules. researchgate.netontosight.ai The hydroxyl group can be a site for various transformations, while the pyridine nitrogen can act as a directing group or be quaternized to modulate the molecule's reactivity. Chiral versions of these scaffolds are particularly important in asymmetric synthesis, where they can act as chiral auxiliaries or be incorporated into chiral ligands for metal-catalyzed reactions. myuchem.com

In inorganic chemistry, pyridine-ethanol compounds are widely employed as ligands for transition metals. nih.govmdpi.com The nitrogen atom of the pyridine ring and the oxygen atom of the ethanol group can coordinate to a metal center, forming stable chelate rings. This coordination can lead to the formation of mononuclear or polynuclear metal complexes with diverse geometries and electronic properties. nih.govresearchgate.net The ability of the alcohol group to be deprotonated allows for the formation of bridging alkoxide ligands, which can link multiple metal centers together. nih.govresearchgate.net These metal complexes have found applications in catalysis, materials science, and as models for biological systems. mdpi.comnih.gov

Rationale for Investigating 1-(6-Methylpyridin-2-yl)ethanol

The specific compound, this compound, has garnered research interest due to its unique structural characteristics. The presence of a methyl group at the 6-position of the pyridine ring introduces steric bulk, which can influence the coordination environment around a metal center and the stereochemical outcome of reactions. The chiral center at the carbon bearing the hydroxyl group makes it a valuable chiral building block. bldpharm.com

The enantiomerically pure forms of this compound, such as (R)-1-(6-Methylpyridin-2-yl)ethanol, are particularly important for the synthesis of chiral ligands. bldpharm.com These ligands can be used in asymmetric catalysis to control the stereoselectivity of a wide range of chemical transformations. For instance, the coordination of this chiral ligand to metal centers like ruthenium has been explored for catalytic alcohol oxidation. frontiersin.org Furthermore, the investigation of its coordination chemistry with various transition metals, such as cobalt and copper, has been a subject of study to understand the formation of complex structures like helicates. acs.org

A practical, catalyst- and solvent-free method for synthesizing related pyridylethanols has been developed, highlighting the ongoing efforts to create these valuable compounds through environmentally friendly procedures. beilstein-journals.org

Historical Trajectory and Current Research Directions for Similar Motifs

The study of pyridyl alcohols and their metal complexes has a long history, but there has been a renewed interest in these compounds in recent years. nih.gov Initially, research focused on the fundamental coordination chemistry of these ligands with various transition metals. jscimedcentral.com The ability of pyridinyl alcohols to act as ligands has been increasingly explored over the past three decades. nih.govresearchgate.net

Early work demonstrated the versatility of these ligands in forming a variety of coordination complexes. More recently, the focus has shifted towards the application of these complexes in catalysis and materials science. For example, transition metal complexes of pyridinyl alcohols have been investigated as catalysts for homogeneous and asymmetric reactions. mdpi.com The development of new synthetic methods, including multicomponent reactions, has made a wider range of substituted pyridine scaffolds more accessible for research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-4-3-5-8(9-6)7(2)10/h3-5,7,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPLROKJXHCPLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 1 6 Methylpyridin 2 Yl Ethanol

Direct Synthetic Pathways

Direct synthetic routes to 1-(6-methylpyridin-2-yl)ethanol offer efficient ways to construct the target molecule, often with fewer steps and higher atom economy. These pathways include modern C(sp³)–H bond functionalization, classical nucleophilic additions, and reductive transformations.

Atom-Economical C(sp³)–H Bond Functionalization Approaches

A highly atom-economical and environmentally friendly approach to synthesizing derivatives of this compound involves the direct functionalization of the C(sp³)–H bond of 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine). This method circumvents the need for pre-functionalized starting materials.

Under solvent- and catalyst-free conditions, 2,6-dimethylpyridine can react with various aromatic aldehydes. beilstein-journals.org The reaction proceeds via the activation of the benzylic C(sp³)–H bond of one of the methyl groups on the pyridine (B92270) ring, followed by addition to the aldehyde. For instance, the reaction of 2,6-dimethylpyridine with p-nitrobenzaldehyde at 135 °C yields 2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)ethan-1-ol. beilstein-journals.org Optimization studies have shown that using a 2:1 molar ratio of 2,6-dimethylpyridine to the aldehyde provides the best yields. beilstein-journals.org This method has been successfully applied to a range of substituted benzaldehydes, demonstrating its versatility. beilstein-journals.org

Table 1: Synthesis of 1-Aryl-2-(6-methylpyridin-2-yl)ethan-1-ol Derivatives via C-H Functionalization beilstein-journals.org

| Aldehyde Reactant | Product | Yield (%) |

|---|---|---|

| 4-Nitrobenzaldehyde (B150856) | 2-(6-Methylpyridin-2-yl)-1-(4-nitrophenyl)ethan-1-ol | 92 |

| 3-Nitrobenzaldehyde | 2-(6-Methylpyridin-2-yl)-1-(3-nitrophenyl)ethan-1-ol | 68 |

| 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-(6-methylpyridin-2-yl)ethan-1-ol | Moderate |

Nucleophilic Addition Reactions to Aldehydes and Related Electrophiles

A traditional and reliable method for the synthesis of this compound involves the nucleophilic addition of a methyl group to the carbonyl carbon of 6-methyl-2-picolinaldehyde. This transformation is typically achieved using organometallic reagents such as Grignard reagents (e.g., methylmagnesium bromide) or organolithium reagents (e.g., methyllithium).

The reaction mechanism involves the nucleophilic attack of the carbanionic methyl group from the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. This is followed by an aqueous workup to protonate the resulting alkoxide, yielding the desired secondary alcohol. The aldehyde precursor, 6-methyl-2-picolinaldehyde, is commercially available. thegoodscentscompany.comnih.govtcichemicals.com

Reductive Transformations from Ketone Precursors

The reduction of the corresponding ketone, 1-(6-methylpyridin-2-yl)ethanone, provides a direct pathway to this compound. This transformation can be accomplished using a variety of reducing agents.

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695), or lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or tetrahydrofuran. The choice of reducing agent can depend on the presence of other functional groups in the molecule. Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and safer handling. The reaction involves the transfer of a hydride ion from the reducing agent to the carbonyl carbon of the ketone, followed by protonation of the intermediate alkoxide during workup to afford the final alcohol product.

Indirect Synthetic Routes and Precursor Chemistry

Indirect synthetic routes offer alternative strategies to access this compound, often starting from more readily available or differently functionalized precursors. These multi-step sequences allow for greater flexibility in molecular design and can be advantageous when the direct precursors are not easily accessible.

Strategies Utilizing 2,6-Dimethylpyridine Derivatives

The functionalization of 2,6-dimethylpyridine can also serve as an indirect route. One such strategy involves the reaction of 2,6-lutidine with paraformaldehyde in water at elevated temperatures. rsc.org This reaction leads to hydroxymethylation, producing a mixture of products including the monosubstituted 2-(6-methylpyridin-2-yl)ethanol. rsc.org While this method may result in a mixture of products requiring separation, it utilizes inexpensive and readily available starting materials. rsc.org

Multi-Step Conversions from Pyridine-2-carboxylic Acid Esters or Related Intermediates

A versatile multi-step approach begins with the esterification of 6-methyl-2-pyridinecarboxylic acid to form an ester, such as ethyl 6-methylpyridine-2-carboxylate. chemicalbook.com This ester can then be subjected to a Grignard reaction with a methylmagnesium halide. This reaction proceeds through a double addition of the Grignard reagent, initially forming the ketone which then reacts further to produce a tertiary alcohol upon acidic workup. To obtain the desired secondary alcohol, careful control of the reaction conditions and stoichiometry is necessary, or alternative methods starting from the corresponding acid chloride can be employed.

Another related approach involves starting from 6-(methoxycarbonyl)pyridine-2-carboxylic acid. ukm.my This can be converted to the corresponding acyl chloride, which can then be reacted with a suitable organometallic reagent in a controlled manner to yield the ketone, 1-(6-methylpyridin-2-yl)ethanone. Subsequent reduction, as described in section 2.1.3, would then yield the target alcohol.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(6-Methylpyridin-2-yl)ethanone |

| 2,6-Dimethylpyridine |

| 2,6-Lutidine |

| 2-(6-Methylpyridin-2-yl)-1-(4-nitrophenyl)ethan-1-ol |

| 2-(6-Methylpyridin-2-yl)-1-(3-nitrophenyl)ethan-1-ol |

| 1-(4-Chlorophenyl)-2-(6-methylpyridin-2-yl)ethan-1-ol |

| 1-(4-Bromophenyl)-2-(6-methylpyridin-2-yl)ethan-1-ol |

| 6-Methyl-2-picolinaldehyde |

| 6-Methyl-2-pyridinecarboxylic acid |

| Ethyl 6-methylpyridine-2-carboxylate |

| 6-(Methoxycarbonyl)pyridine-2-carboxylic acid |

| Lithium aluminum hydride |

| Methylmagnesium bromide |

| Methyllithium |

| Paraformaldehyde |

| p-Nitrobenzaldehyde |

| Sodium borohydride |

Derivatization from Other Pyridine-Based Starting Materials

The synthesis of this compound and related pyridinylethanol derivatives can be achieved through the functionalization of readily available pyridine-based precursors. A primary starting material for this transformation is 2,6-dimethylpyridine, also known as 2,6-lutidine.

One documented method involves the reaction of 2,6-lutidine with paraformaldehyde in water within a pressure vessel at elevated temperatures. This reaction yields a mixture of products, including the monosubstituted 2-(6-methylpyridin-2-yl)ethanol, alongside di-substituted products. rsc.org A more general and atom-economical approach involves the direct benzylic addition of various azaarenes, such as 2,6-dimethylpyridine, to a range of aromatic aldehydes. beilstein-journals.org This reaction proceeds without a catalyst or solvent, directly functionalizing the C(sp³)–H bond of one of the methyl groups on the pyridine ring to form the desired ethanol derivative. beilstein-journals.org For instance, the reaction between 2,6-dimethylpyridine and 4-nitrobenzaldehyde under neat conditions produces 2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)ethan-1-ol in good yields. beilstein-journals.org

Other pyridine derivatives also serve as starting points for analogous structures. For example, 2-amino-6-methylpyridine (B158447) can be reacted with chloroacetic acid to synthesize (6-methyl-pyridin-2-ylamino)-acetic acid, demonstrating the reactivity of the amino group for derivatization. researchgate.net While not a direct synthesis of the target ethanol, this illustrates the modification of substituted methylpyridines. researchgate.net Furthermore, various pyridine ethanol derivatives are produced by reacting different methylpyridines (such as 2-methylpyridine, 4-methylpyridine, and 2-ethylpyridine) with aldehydes like acetaldehyde, n-butyraldehyde, and paraformaldehyde, often in the presence of a base and water as a solvent. google.com

Elucidation of Reaction Mechanisms in Synthesis

Role of Nitrogen Atoms as Brønsted Bases and Enamine Intermediates

The intrinsic chemical properties of the pyridine ring are central to the reaction mechanisms for the synthesis of this compound and its analogues. The nitrogen atom in the pyridine ring possesses a basic lone pair of electrons in an sp² orbital, which is not part of the aromatic π-system. jscimedcentral.comwikipedia.org This lone pair allows the nitrogen to act as a base and a nucleophile. jchemrev.comnih.gov

In the catalyst-free synthesis involving the reaction of 2,6-dimethylpyridine with an aldehyde, a plausible mechanism has been proposed where the pyridine nitrogen atom plays a crucial role as an intrinsic Brønsted base. beilstein-journals.org The reaction is thought to be initiated by an intermolecular interaction between two molecules of 2,6-dimethylpyridine. This interaction enhances the basicity of the nitrogen atom, which then abstracts a proton from the benzylic C–H bond of a methyl group on another 2,6-dimethylpyridine molecule. This proton abstraction results in the formation of a reactive enamine intermediate. This enamine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. The subsequent step involves the formation of an intermediate which, upon workup, yields the final 2-(pyridin-2-yl)ethanol product. beilstein-journals.org

Catalytic and Non-Catalytic Reaction Pathways

The synthesis of this compound and related compounds can proceed through both catalytic and non-catalytic pathways.

Catalytic Pathways: Many synthetic routes for pyridine derivatives rely on catalysts to proceed efficiently. clockss.org For the synthesis of related compounds, various catalysts have been employed, including Lewis acids, Brønsted acids, and transition-metal compounds. beilstein-journals.org For example, the functionalization of benzylic C–H bonds of 2-methylazaarenes with aromatic aldehydes has been reported using acetic acid as a catalyst, although this method often requires harmful chlorinated solvents and long reaction times. beilstein-journals.org Other catalytic systems used for similar transformations include ionic liquids, CuFe₂O₄, and Ca(OTf)₂. beilstein-journals.org In the synthesis of furo[3,2-c]pyridin-4(5H)-one derivatives from 4-hydroxy-6-methylpyridin-2(1H)-one, the reaction failed to proceed without a catalyst or with an acidic catalyst, but was successful using the organic base triethylamine. bohrium.com This highlights the necessity of a catalyst in certain synthetic designs. bohrium.com

Non-Catalytic Pathways: A significant advancement, particularly from a green chemistry perspective, is the development of non-catalytic, or catalyst-free, reaction pathways. The direct addition of 2,6-dimethylpyridine to aldehydes can be achieved under neat (solvent-free) and catalyst-free conditions at elevated temperatures. beilstein-journals.org This method is highly atom-economical and avoids the use of hazardous and expensive metal catalysts or other reagents. beilstein-journals.org Another study reported the synthesis of 1-phenyl-2-(2-pyridyl)ethanol from 2-picoline and benzaldehyde (B42025) without any catalyst or solvent, further demonstrating the feasibility of non-catalytic approaches for this class of compounds. researchgate.net

Influence of Reaction Conditions and Solvent Systems on Pathway Selectivity

Reaction conditions, including temperature, solvent, and reaction time, exert a significant influence on the yield, selectivity, and outcome of the synthesis of this compound derivatives.

In the catalyst-free synthesis of 2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)ethan-1-ol, temperature is a critical parameter. beilstein-journals.org A systematic study of the reaction conditions showed that increasing the temperature from 120 °C to 135 °C led to a notable increase in product yield from 79% to 84%. beilstein-journals.org However, a further increase to 140 °C did not improve the yield, indicating an optimal temperature range for the reaction. beilstein-journals.org

The choice of solvent system is equally crucial. While the aforementioned reaction proceeds efficiently under solvent-free (neat) conditions, other syntheses may require a specific solvent. For example, in the synthesis of certain furo[3,2-c]pyridin-4(5H)-one derivatives, ethanol was found to be the optimal solvent, with other solvents providing inferior results. bohrium.com Some reported procedures for similar reactions have utilized water as a solvent, but this can necessitate more complex extraction processes compared to solvent-free methods. beilstein-journals.org The use of harmful chlorinated solvents has also been documented, which is less desirable from an environmental standpoint. beilstein-journals.org The duration of the reaction is another factor; in the catalyst-free thermal method, a reaction time of 48 hours was found to be effective. beilstein-journals.org

| Parameter | Condition | Outcome | Reference |

| Catalyst | None (neat reaction) | Good to excellent yields for 2-(pyridin-2-yl)ethanols. | beilstein-journals.org |

| Triethylamine (10 mol%) | Effective for synthesis of furo[3,2-c]pyridin-4(5H)-one derivatives. | bohrium.com | |

| Acetic Acid | Failed to catalyze the reaction for furo[3,2-c]pyridin-4(5H)-one. | bohrium.com | |

| Temperature | 120 °C | 79% yield for a specific 2-(pyridin-2-yl)ethanol derivative. | beilstein-journals.org |

| 135 °C | Optimal temperature, 84% yield. | beilstein-journals.org | |

| 140 °C | No improvement in yield over 135 °C. | beilstein-journals.org | |

| 80 °C | Most effective temperature for a specific furopyridinone synthesis. | bohrium.com | |

| Solvent | None (neat) | Efficient, green, and avoids complex workup. | beilstein-journals.org |

| Ethanol | Optimal solvent for a specific furopyridinone synthesis. | bohrium.com | |

| Water | Used in some syntheses but may require longer extraction processes. | beilstein-journals.org |

Green Chemistry Principles in this compound Synthesis

Development of Catalyst-Free Conditions

The application of green chemistry principles to the synthesis of this compound and its analogs focuses on creating more environmentally benign and efficient processes. A key development in this area is the establishment of catalyst-free synthetic methods. beilstein-journals.org

A practical and efficient approach has been developed for the synthesis of 2-(pyridin-2-yl)ethanols through the direct benzylic addition of azaarenes (like 2,6-dimethylpyridine) to aldehydes under catalyst- and solvent-free conditions. beilstein-journals.org This methodology aligns with several core principles of green chemistry:

Atom Economy: The reaction proceeds via a highly atom-economical pathway, maximizing the incorporation of starting materials into the final product and minimizing waste. beilstein-journals.org

Prevention of Waste: By eliminating the need for a catalyst and solvent, the process significantly reduces the generation of chemical waste. beilstein-journals.org

Safer Solvents and Auxiliaries: The avoidance of hazardous organic solvents (like chlorinated solvents used in other methods) enhances the safety and environmental profile of the synthesis. beilstein-journals.org

Catalysis vs. Stoichiometric Reagents: While this method is catalyst-free, it represents an improvement over routes that might use stoichiometric reagents or heavy metal catalysts, which are often toxic and difficult to remove from the final product. beilstein-journals.org

This approach is not only environmentally friendly but also operationally simple, as it does not require the use of hazardous transition metal catalysts or other coupling reagents. beilstein-journals.org The synthesis of 1-phenyl-2-(2-pyridyl)ethanol has also been reported to occur without a catalyst or solvent, reinforcing the viability of such green approaches. researchgate.net These methods represent a significant shift from traditional synthetic strategies that often involve drastic reaction conditions, expensive reagents, and tedious workup procedures. beilstein-journals.org

Optimization for Solvent-Free Reactions

The synthesis of this compound and related pyridylethanol derivatives has been effectively achieved under solvent- and catalyst-free conditions, aligning with the principles of green chemistry. The optimization of these reactions primarily focuses on temperature and reactant stoichiometry to maximize product yield and minimize reaction time.

In a study on the direct benzylic addition of azaarenes to aldehydes, a similar reaction involving 2,6-dimethylpyridine and p-nitrobenzaldehyde was optimized under solvent- and catalyst-free conditions. bath.ac.uk The investigation revealed that temperature plays a crucial role. The reaction yield increased significantly with a rise in temperature from 120 °C to 135 °C. bath.ac.uk However, further increasing the temperature did not lead to a better yield. bath.ac.uk The optimal temperature was determined to be 135 °C, which provided the highest yield of the desired product. bath.ac.uk

Stoichiometry of the reactants is another critical parameter. It was found that using a 2:1 molar ratio of the picoline derivative (2,6-dimethylpyridine) to the aldehyde (p-nitrobenzaldehyde) resulted in the best yield of 92%. bath.ac.uk Varying this ratio led to a decrease in the product yield. bath.ac.uk The reaction was typically carried out in a sealed vial to prevent the evaporation of volatile reactants. bath.ac.uk

Furthermore, the scalability of this solvent-free protocol has been demonstrated. Gram-scale synthesis has been successfully performed without a significant drop in yield, highlighting the potential for industrial applications. bath.ac.uk The development of an efficient, solvent-free process for the synthesis of 2-(5-ethylpyridin-2-yl)ethan-1-ol, a key intermediate for pioglitazone, also underscores the importance of optimizing reaction variables in the absence of solvents to improve yield and mass efficiency.

The following table summarizes the optimization of reaction conditions for the synthesis of a related pyridylethanol derivative under solvent- and catalyst-free conditions.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(6-methylpyridin-2-yl)-1-(4-nitrophenyl)ethan-1-ol bath.ac.uk

| Entry | Reactant 1 (mmol) | Reactant 2 (mmol) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2,6-dimethylpyridine (1) | p-nitrobenzaldehyde (1) | 120 | 24 | Traces |

| 2 | 2,6-dimethylpyridine (1) | p-nitrobenzaldehyde (1) | 130 | 24 | Increased |

| 3 | 2,6-dimethylpyridine (2) | p-nitrobenzaldehyde (1) | 135 | 24 | 92 |

| 4 | 2,6-dimethylpyridine (1.5) | p-nitrobenzaldehyde (1) | 135 | 24 | Lower |

| 5 | 2,6-dimethylpyridine (1) | p-nitrobenzaldehyde (1) | 135 | 24 | Lower |

Atom Economy Considerations in Synthetic Design

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. researchgate.netresearchgate.net The ideal atom economy is 100%, meaning all reactant atoms are found in the final product, with no byproducts. researchgate.net Addition reactions are inherently atom-economical as they involve the combination of two or more molecules to form a single, larger molecule. reverso.net

The synthesis of this compound from 6-methyl-2-picoline and formaldehyde (B43269) is an addition reaction. The reaction can be represented as:

C₆H₇N(CH₃) + CH₂O → C₈H₁₁NO

To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are used: researchgate.net

Molecular Weight of 6-methyl-2-picoline (C₇H₉N): 107.15 g/mol

Molecular Weight of Formaldehyde (CH₂O): 30.03 g/mol

Molecular Weight of this compound (C₈H₁₁NO): 137.18 g/mol

The atom economy is calculated using the following formula:

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

In this case:

Atom Economy (%) = (137.18 / (107.15 + 30.03)) x 100 = (137.18 / 137.18) x 100 = 100%

The following table details the reactants and products involved in the synthesis of this compound for the purpose of calculating atom economy.

Table 2: Atom Economy Calculation for the Synthesis of this compound

| Reactant/Product | Chemical Formula | Molecular Weight ( g/mol ) |

| 6-methyl-2-picoline | C₇H₉N | 107.15 |

| Formaldehyde | CH₂O | 30.03 |

| Total Reactant Mass | 137.18 | |

| This compound | C₈H₁₁NO | 137.18 |

| Total Product Mass | 137.18 | |

| Atom Economy (%) | 100% |

Coordination Chemistry and Metal Complexation of 1 6 Methylpyridin 2 Yl Ethanol

Ligand Properties and Coordination Modes

The way 1-(6-methylpyridin-2-yl)ethanol binds to metal ions is a key aspect of its chemical behavior. This is primarily dictated by its ability to act as a chelating ligand, where multiple atoms from the same molecule bind to a central metal ion, forming a stable structure.

Impact of Stereochemistry, particularly for (R)-1-(6-Methylpyridin-2-yl)ethanol, on Coordination

A significant feature of this compound is the presence of a chiral center at the carbon atom connected to the hydroxyl group. This results in the existence of two non-superimposable mirror-image forms, or enantiomers: (R)-1-(6-methylpyridin-2-yl)ethanol and (S)-1-(6-methylpyridin-2-yl)ethanol. acs.orgbldpharm.com The use of a single, pure enantiomer, such as the (R)-form, can impart chirality to the final supramolecular structure. diva-portal.orgnih.govacs.org This is a fundamental principle used in the synthesis of chiral metal complexes. The specific three-dimensional arrangement of the methyl and hydroxyl groups in a single enantiomer guides the coordination process, leading to the formation of specific structures like helices or clusters with a particular handedness. diva-portal.orgnih.govacs.org The absolute configuration of the carbinol carbon atom has been found to determine the sense of asymmetric induction. diva-portal.org

Synthesis and Structural Characterization of Metal Complexes

The reaction of this compound with various metal salts under controlled conditions leads to the self-assembly of intricate and well-defined supramolecular structures. X-ray crystallography has been crucial for determining the precise three-dimensional arrangements of these assemblies.

Formation of Hydrogen-Bonded Helicates

When a racemic mixture (an equal mixture of both R and S enantiomers) of this compound is reacted with certain metal ions like cobalt(II) or copper(II), it can form dinuclear double-stranded helicates. nih.govacs.orgacs.org In these structures, two ligand molecules wrap around two metal centers, creating a helical, or spiral, structure. The stability of these helicates is often enhanced by intramolecular hydrogen bonds that form between the coordinated hydroxyl groups. nih.govacs.orgacs.org

Assembly of One-Dimensional Helical Coordination Polymers

Under different conditions or with different metal ions, this compound can form one-dimensional coordination polymers with a helical structure. acs.orgacs.orgrsc.orgresearchgate.net For example, reactions with zinc(II) halides have been shown to produce infinite helical chains. acs.orgacs.org In these polymers, the ligand molecules act as bridges, linking adjacent metal centers in a continuous, repeating helical pattern that extends in one dimension.

Construction of Polynuclear Cubane (B1203433) Structures

One of the more complex structures formed with this ligand is the polynuclear cubane-type cluster. The reaction of racemic this compound with manganese(II) chloride has been shown to produce a tetranuclear cubane structure with a [Mn₄(μ₃-O)₄] core. acs.orgacs.org In this arrangement, four manganese ions and four oxygen atoms from the deprotonated ligands occupy the alternating corners of a distorted cube. Each manganese ion is further coordinated by a nitrogen atom from the pyridine (B92270) ring. The presence of the methyl group on the pyridine ring appears to be important in directing the self-assembly process to favor this specific cubane geometry. acs.orgacs.org Similar cubane structures have also been formed with nickel(II) and iron(II). acs.orgmdpi.com

Studies on Mononuclear and Dimeric Metal Complexes

The reaction of enantiopure (R)-1-(6-methylpyridin-2-yl)ethanol with different metal salts has been shown to yield both mononuclear and dimeric complexes, depending on the specific reactants. acs.orgnih.gov For instance, the combination of this ligand with copper(II) chloride (CuCl₂) in a methanol (B129727) solution results in the formation of a mononuclear complex with the formula Λ-[Cu(L)₂Cl]Cl, where 'L' represents the this compound ligand. acs.org

In contrast, when copper(II) bromide (CuBr₂) is used, a dimeric complex is formed. acs.orgnih.gov This species, with the formula Λ,Λ-[Cu₂(L)₃(L-H)Br₂]Br, consists of two copper centers bridged by the ligand framework. acs.org One of the alcohol groups on a ligand deprotonates to form an alkoxide bridge, a common motif in the chemistry of alcohol-based ligands. The formation of either a mononuclear or dimeric structure is thus highly dependent on the anion present in the reaction. acs.org

Metal Ion Identity and Coordination Architecture

The identity of the metal ion and its associated counter-ion is a critical factor in determining the final structure of the coordination complex formed with this compound.

Coordination with Divalent First-Row Transition Metals (e.g., Cu(II), Zn(II), Ni(II), Mn(II))

Investigations into the coordination of this compound have particularly focused on its interactions with divalent first-row transition metals, most notably copper(II). acs.orgnih.gov The reaction with CuCl₂ produces the mononuclear complex Λ-[Cu(L)₂Cl]Cl. acs.org When CuBr₂ is used, the outcome is a dimeric complex, Λ,Λ-[Cu₂(L)₃(L-H)Br₂]Br. acs.org

While extensive studies on this specific ligand with other first-row transition metals like Zn(II), Ni(II), and Mn(II) are less detailed in the cited literature, the behavior of the closely related ligand, 6-methylpyridine-2-methanol, suggests a rich variety of potential structures. For that analogous ligand, reactions with zinc halides lead to helical coordination polymers, while nickel and manganese salts can form cubane-type clusters. acs.orgnih.gov This highlights the profound impact that the choice of metal has on the resulting coordination architecture.

Comparative Analysis of Coordination Geometries and Bonding Parameters

The coordination geometries and bonding parameters of complexes derived from this compound are dictated by the metal salt used. The mononuclear copper(II) chloride complex, Λ-[Cu(L)₂Cl]Cl, features a single copper center coordinated by two neutral ligands and a chloride ion. acs.org The dimeric copper(II) bromide complex, Λ,Λ-[Cu₂(L)₃(L-H)Br₂]Br, showcases a more intricate arrangement held together by both covalent bonds and intermolecular forces. acs.org

The following table summarizes the characterized complexes formed with this compound and provides a comparative overview of their key features based on available research.

| Metal Salt | Complex Formula | Classification | Key Structural Features |

| Copper(II) Chloride (CuCl₂) | Λ-[Cu(L)₂Cl]Cl | Mononuclear | A single Cu(II) center is coordinated by two neutral ligands and one chloride ion. acs.org |

| Copper(II) Bromide (CuBr₂) | Λ,Λ-[Cu₂(L)₃(L-H)Br₂]Br | Dimeric | Two Cu(II) centers are present, with one ligand acting in a deprotonated, bridging fashion. The two monomeric subunits are linked by a hydrogen bond. acs.org |

L = (R)-1-(6-methylpyridin-2-yl)ethanol

Supramolecular Assembly and Self-Organization Processes

The formation of extended structures from individual metal complexes is governed by supramolecular assembly, where non-covalent interactions play a crucial role.

Crystallization Behaviors of Coordination Complexes

The crystallization of coordination complexes involving this compound is influenced by the choice of solvents and reagents. The synthesis of both the mononuclear and dimeric copper complexes is typically carried out in a methanol solution. acs.org The specific product that crystallizes from the solution—whether it is the mononuclear chloride complex or the dimeric bromide complex—is directly determined by the copper halide salt used in the reaction. acs.orgnih.gov This demonstrates that the anion plays a critical role in the crystallization pathway, guiding the self-assembly process toward a specific, stable solid-state structure. acs.org

Theoretical and Computational Chemistry of 1 6 Methylpyridin 2 Yl Ethanol and Its Analogues

Quantum Chemical Calculation Methodologies

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the properties of molecular systems, including 1-(6-methylpyridin-2-yl)ethanol and its analogues. molport.comresearchgate.net This approach is instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. nih.gov By minimizing the total energy of the system, DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often in good agreement with experimental data obtained from techniques like X-ray crystallography. cerist.dz

For instance, DFT calculations, often using functionals like B3LYP, are employed to optimize the structures of related pyridine (B92270) derivatives. semanticscholar.orgresearchgate.net These calculations have been successfully used to analyze the molecular and electronic properties, as well as the reactivity and bonding nature of such compounds. acs.org The choice of basis set, such as 6-311G(d,p), is crucial for obtaining reliable results. semanticscholar.org

Furthermore, DFT is essential for analyzing the electronic structure of these molecules. It provides a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its chemical behavior. nih.gov This analysis includes the calculation of molecular orbitals and their corresponding energy levels.

Application of Ab Initio Methods (e.g., Hartree-Fock) for Molecular Modeling

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, also play a significant role in the molecular modeling of this compound and its analogues. dtic.mil The Hartree-Fock (HF) method is a foundational ab initio technique that provides a good starting point for more complex calculations. scirp.org

While DFT methods have become more prevalent due to their balance of accuracy and computational cost, HF calculations are still valuable for providing initial geometric parameters and wavefunctions. These can then be refined using more sophisticated methods that account for electron correlation. For some systems, ab initio calculations have been used to investigate conformational behavior and structural stability, with the results showing good agreement with experimental X-ray diffraction data. scispace.com The choice of basis set, such as 6-31G*, is also a critical parameter in these calculations. scispace.com

Electronic Structure and Molecular Orbital Analysis

Calculation and Interpretation of HOMO-LUMO Energies and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com

For analogues of this compound, DFT calculations have been used to determine these energies. semanticscholar.orgresearchgate.net A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netirjweb.com This gap also provides insights into the electronic transitions within the molecule, which correspond to the absorption of light and can be correlated with experimental UV-Vis spectra. semanticscholar.org For example, in a study of related benzoyl pyridinylthiourea compounds, the HOMO-LUMO gap was calculated to understand the effects of methyl substitution on reactivity. semanticscholar.org

Interactive Data Table: HOMO-LUMO Energies of Benzoyl Pyridinylthiourea Analogues

| Compound | HOMO (kJ/mol) | LUMO (kJ/mol) | Energy Gap (kJ/mol) |

| I | -554.16 | -190.56 | 363.60 |

| II | -551.67 | -186.10 | 365.57 |

| III | -548.20 | -185.49 | 362.71 |

| IV | -548.94 | -184.44 | 364.50 |

| V | -551.43 | -186.57 | 364.86 |

Data sourced from a theoretical study on methyl-substituted N-Benzoyl-N'-(2-pyridyl)thiourea compounds using the B3LYP/6-311G(d,p) level of theory. semanticscholar.org

Investigation of Charge Distribution and Local Reactivity Descriptors

Understanding the distribution of electronic charge within a molecule is crucial for predicting its reactivity. Mulliken population analysis, derived from quantum chemical calculations, provides a method for assigning partial charges to each atom in a molecule. arabjchem.org This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) centers. cerist.dz For instance, in related heterocyclic compounds, negative charges are typically localized on electronegative atoms like oxygen and nitrogen, while hydrogen atoms tend to carry positive charges. arabjchem.org

Beyond simple charge distribution, local reactivity descriptors derived from DFT, such as Fukui functions, offer a more nuanced view of reactivity. researchgate.net These descriptors help to pinpoint the specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This detailed analysis is invaluable for understanding the mechanisms of chemical reactions involving these compounds.

Conformational Analysis and Structural Stability Predictions

Molecules like this compound can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them. researchgate.net

For analogues of this compound, theoretical studies have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. usp.br For example, in related structures, an intramolecular hydrogen bond between the hydroxyl group's hydrogen and the pyridine ring's nitrogen atom (O–H···N) can lead to the formation of a stable pseudo-six-membered ring. semanticscholar.orgusp.br

Computational Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for the prediction of various spectroscopic parameters, offering a valuable complement to experimental data. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are frequently employed to calculate NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra.

Theoretical NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) parameters through computational methods is a cornerstone of modern structural elucidation. By calculating the magnetic shielding tensors of nuclei within a molecule, it is possible to estimate their chemical shifts. These calculations are highly sensitive to the chosen computational method and basis set. For pyridine derivatives, DFT methods like B3LYP with a 6-311++G(d,p) basis set have been shown to provide reliable predictions of proton and carbon chemical shifts. researchgate.net The theoretical chemical shifts are often correlated with experimental data to validate the computational model.

It is important to note that environmental factors, such as the solvent, can significantly influence NMR chemical shifts. pitt.edusigmaaldrich.com Computational models can account for these effects through the use of implicit or explicit solvent models. For instance, the polarizable continuum model (PCM) is a common approach to simulate the solvent environment. winona.edu The calculated chemical shifts for this compound would be expected to show distinct signals for the methyl, methylene, and aromatic protons, with their precise values influenced by the electronic environment of the pyridine ring and the hydroxyl group.

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| CH3 (pyridin-6-yl) | 2.5 |

| CH (ethanol) | 4.9 |

| CH3 (ethanol) | 1.5 |

| OH | ~3-4 (variable) |

| Pyridine H-3 | 7.1 |

| Pyridine H-4 | 7.6 |

| Pyridine H-5 | 7.0 |

Predicted Infrared Vibrational Frequencies and Intensities

Computational methods, particularly DFT, are highly effective in predicting the infrared (IR) vibrational frequencies and their corresponding intensities for molecules like this compound. researchgate.net These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates, which yields the force constants and vibrational frequencies. The predicted spectra can be compared with experimental Fourier-transform infrared (FT-IR) and Raman spectra to aid in the assignment of vibrational modes. researchgate.netnih.gov

For this compound, key predicted vibrational modes would include the O-H stretching of the alcohol group, C-H stretching of the methyl and pyridine ring, C-O stretching, and various bending and ring deformation modes of the pyridine nucleus. nih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the computational model. researchgate.net

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| O-H | Stretching | ~3300-3500 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| C-H (Aliphatic) | Stretching | ~2850-3000 |

| C=N (Pyridine) | Stretching | ~1580-1620 |

| C=C (Pyridine) | Stretching | ~1450-1600 |

| C-O | Stretching | ~1050-1150 |

UV-Vis Absorption Spectra Predictions

Time-dependent density functional theory (TD-DFT) is the most common computational method for predicting UV-Vis absorption spectra. winona.edubezmialem.edu.tr This approach calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in an experimental spectrum. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption. ornl.gov

For this compound, the predicted UV-Vis spectrum would likely show absorptions in the ultraviolet region, characteristic of π → π* and n → π* transitions within the pyridine ring. mdpi.com The position and intensity of these bands are influenced by the substitution pattern on the ring and the presence of the ethanol (B145695) side chain. rsc.org Solvent effects are also crucial in UV-Vis spectroscopy, and computational models often incorporate solvent models to provide more accurate predictions. bezmialem.edu.trmdpi.com

| Transition | Predicted λmax (nm) |

|---|---|

| π → π | ~260-270 |

| n → π | ~290-310 |

Mechanistic Insights from Computational Simulations in Synthesis and Catalysis

Computational simulations provide invaluable mechanistic insights into the synthesis and catalytic applications of this compound and its analogues. DFT calculations can be used to map out the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and reaction products. researchgate.net This allows for the elucidation of reaction pathways and the determination of activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

In the context of the synthesis of this compound, computational studies can be employed to investigate the mechanism of reactions such as the addition of a methyl group to a pyridine-2-carboxaldehyde derivative. These simulations can help in optimizing reaction conditions by identifying the most favorable reaction pathways and minimizing side reactions.

Furthermore, this compound and its analogues can act as ligands in catalytic systems. researchgate.net Computational simulations can be used to study the structure and bonding of the resulting metal complexes and to elucidate the mechanism of the catalytic cycle. bezmialem.edu.tr For instance, in a catalytic transfer hydrogenation reaction where a complex of this ligand is used, simulations can model the coordination of the substrate, the hydride transfer step, and the release of the product, providing detailed insights into the catalytic process.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(6-Methylpyridin-2-yl)ethanol, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic addition or substitution reactions. For example, a green method involves reacting 2,6-dimethylpyridine with aromatic aldehydes under solvent-free conditions, avoiding noble metal catalysts. Optimization focuses on temperature (80–120°C), reaction time (12–24 hours), and stoichiometric ratios to maximize yields (e.g., 65–85%) . Intermediate purification may require vacuum distillation (80°C) and column chromatography using silica gel .

Q. How is this compound characterized for structural confirmation and purity?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substituent positions and stereochemistry .

- Chromatography : HPLC or GC-MS to assess purity (>98%) and detect byproducts .

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 68°C for related diols) .

Q. What solvents and storage conditions are recommended for this compound?

- Methodological Answer : The compound is soluble in polar aprotic solvents (DMSO, ethanol) but has limited solubility in water. Storage at ambient temperatures under inert gas (N) prevents oxidation. Stability tests under varying pH (4–9) and light exposure should precede long-term storage .

Advanced Research Questions

Q. What catalytic mechanisms enable the atom-economical synthesis of this compound derivatives?

- Methodological Answer : Mechanistic studies suggest a base-mediated pathway where 2,6-dimethylpyridine undergoes deprotonation at the benzylic C(sp)-H bond, forming a nucleophilic intermediate. This intermediate reacts with aldehydes via addition-elimination, as evidenced by kinetic isotope effect (KIE) experiments and DFT calculations . Catalytic cycles may involve Lewis acids (e.g., ZnCl) to stabilize transition states.

Q. How do structural modifications of this compound influence its bioactivity (e.g., ALK5 inhibition)?

- Methodological Answer : Structure-activity relationship (SAR) studies show that substituting the pyridine ring with electron-withdrawing groups (e.g., -CF) enhances binding to TGF-β type 1 receptors. For example, derivatives like 2-[3-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-pyrazol-1-yl]-N-phenylethanethioamide exhibit IC values <100 nM in luciferase reporter assays. Computational docking (AutoDock Vina) identifies hydrophobic interactions with Val-219 and His-283 residues as critical .

Q. What strategies resolve contradictions in reported yields or selectivity during scale-up?

- Methodological Answer : Discrepancies often arise from:

- Reagent quality : Trace moisture in solvents reduces yields; use of molecular sieves or anhydrous conditions is recommended .

- Scale-dependent heat transfer : Microreactors or flow chemistry improve mixing and temperature control for gram-scale synthesis .

- Byproduct analysis : LC-MS or F NMR (for fluorinated analogs) identifies side products, guiding recrystallization or gradient elution protocols .

Q. Can computational models predict novel applications of this compound in materials science?

- Methodological Answer : Yes. Molecular dynamics (MD) simulations reveal its potential as a cross-linker in polymers due to dual hydroxyl groups. Experimental validation shows PyDMA (a methacrylate derivative) forms hydrogels with tunable degradation rates under alkaline conditions. QSPR models correlate substituent electronegativity with material tensile strength () .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.